N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)9-10-23-16-8-7-15(22-19(24)18-6-5-11-27-18)12-17(16)26-13-21(3,4)20(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGJBLIFOPKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
| Structural Features | Contains a benzo[b][1,4]oxazepin ring and a thiophene moiety |
The unique structure of this compound includes a tetrahydrobenzo[b][1,4]oxazepin core that may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Effects : Compounds derived from similar structures have shown potent cytotoxic effects against glioblastoma and breast adenocarcinoma cell lines at low concentrations (nanomolar range) .
The mechanism by which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Studies on related compounds suggest that they induce apoptosis in cancer cells through morphological changes such as chromatin condensation and cell shrinkage .
- Oxidative Stress : Evidence indicates that oxidative stress plays a role in the apoptosis induced by these compounds .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic potential of synthesized thiosemicarbazones against glioblastoma multiforme and breast adenocarcinoma. The results demonstrated that these compounds had higher antitumor activity than traditional chemotherapeutic agents like etoposide .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to various protein targets. The results indicated favorable interactions through hydrogen bonding and hydrophobic interactions .
Summary of Findings
The biological activity of this compound suggests significant potential in cancer therapy. Its structural characteristics may enhance its interaction with biological targets leading to effective cytotoxicity against tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzo[b][1,4]oxazepine core distinguishes the target compound from analogs like benzo[f][1,4]thiazepines () and isoxazole derivatives ():
- Electronic Effects : Replacement of oxygen with sulfur (thiazepines vs. oxazepines) increases polarizability and alters metabolic stability.
- Ring Fusion Position : Benzo[b] (target) vs. benzo[f] () fusion modifies steric accessibility and π-system conjugation.
Substituent Effects
- Alkyl Chains: The target’s isopentyl group (branched C5) may enhance membrane permeability compared to linear pentyl/cyclopentyl groups in thiazepines .
Aromatic Systems :
Spectroscopic Data
- Thiazepines’ IR C-H stretches align with alkyl chain flexibility, whereas the target’s dimethyl groups may produce distinct splitting patterns in NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
